1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a tert-butylphenoxy group and an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. One common route starts with the preparation of 3-tert-butylphenol, which is then reacted with ethylene oxide to form 2-(3-tert-butylphenoxy)ethanol. This intermediate is further reacted with 2-chloroethyl ethyl ether to yield 2-[2-(3-tert-butylphenoxy)ethoxy]ethanol. Finally, this compound is reacted with 4-methylpiperazine in the presence of hydrochloric acid to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Reduction: The phenoxy group can be reduced to form a phenol derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: tert-Butyl alcohol derivatives.
Reduction: Phenol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The tert-butylphenoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-ethylpiperazine hydrochloride
- 1-{2-[2-(3-tert-butylphenoxy)ethoxy]ethyl}-4-phenylpiperazine hydrochloride
Uniqueness
1-[2-[2-(3-Tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-[2-(3-tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.ClH/c1-19(2,3)17-6-5-7-18(16-17)23-15-14-22-13-12-21-10-8-20(4)9-11-21;/h5-7,16H,8-15H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQNWQPQXVXHYFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCCOCCN2CCN(CC2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.